4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
This compound features a triazolo[4,3-b]pyridazine core fused with a 1,2,4-triazole ring, substituted at the 6-position with a (2-oxo-2-phenylethyl)thio group and at the 3-position with a 4-methoxybenzamide-linked ethyl chain. Its structural complexity arises from the integration of sulfur-containing thioether linkages, aromatic phenyl groups, and hydrogen-bond-capable amide functionalities.
Properties
IUPAC Name |
4-methoxy-N-[2-(6-phenacylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-31-18-9-7-17(8-10-18)23(30)24-14-13-21-26-25-20-11-12-22(27-28(20)21)32-15-19(29)16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBPPNJNBNUSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Mode of Action
Based on its structural similarity to other [1,2,4]triazolo[4,3-b]pyridazine compounds, it may interact with its targets by forming covalent bonds, leading to changes in the targets’ function.
Biochemical Pathways
Given its structural similarity to other [1,2,4]triazolo[4,3-b]pyridazine compounds, it may affect pathways related to cellular signaling or metabolism.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
Biological Activity
4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS No. 724451-86-9) is a synthetic compound belonging to the class of benzamides and triazoles. Its unique structure suggests potential biological activities that have been explored in various studies, particularly in the context of anticancer properties and anti-inflammatory effects.
Chemical Structure
The compound features a complex structure that includes:
- Benzamide moiety : A common scaffold in pharmaceutical chemistry known for various biological activities.
- Triazolo-pyridazine ring : Implicated in diverse pharmacological effects, including anti-cancer and anti-inflammatory properties.
- Thioether functional group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide. Research indicates that triazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Mechanism of Action :
- Inhibition of key signaling pathways such as Akt and ASK1 has been observed in related compounds, suggesting a possible mechanism for the observed anticancer effects .
- The compound may also exhibit anti-inflammatory properties by inhibiting COX-2 activity, which is often upregulated in cancerous tissues .
Anti-inflammatory Activity
In vitro studies have shown that related triazole compounds can suppress inflammatory responses. For instance, they have been reported to inhibit NF-kB activation in macrophages stimulated by lipopolysaccharides (LPS), leading to reduced production of pro-inflammatory cytokines .
Case Studies
Several case studies have documented the biological activity of triazole derivatives:
- Study on Liver Cancer Cells :
- Inflammation Models :
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents on the benzamide, triazolo-pyridazine core, or thioether side chains. Key structural variations and their implications are summarized in Table 1.
Substituent Variations on the Benzamide Moiety
- 4-Fluoro substitution (e.g., 4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide): Fluorine’s electronegativity may increase metabolic stability and membrane permeability compared to methoxy .
Modifications to the Thioether Side Chain
- 4-Chlorobenzylthio group (e.g., N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide): Chlorine’s hydrophobicity and halogen-bonding ability may enhance binding to hydrophobic enzyme pockets .
Core Heterocycle Modifications
- Triazolo[4,3-b]pyridazine vs. triazolo[4,3-a]pyridine (e.g., compounds in and ): Changes in ring size and nitrogen positioning alter electron distribution, affecting binding kinetics and metabolic pathways .
Table 1: Structural and Functional Comparison of Key Analogs
Pharmacological Implications
While specific activity data for the target compound are unavailable in the provided evidence, structural analogs suggest:
- Kinase Inhibition : Pyrrolidine- and morpholine-containing derivatives (e.g., ) may target ATP-binding pockets in kinases .
- Antimicrobial Potential: Thieno-pyrimidine benzamide analogs () demonstrate antibacterial activity, hinting at broader applications for related structures .
- Metabolic Stability : Trifluoromethyl groups () and fluorinated benzamides () likely resist oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
